3-[1-(2,4-dichlorobenzyl)-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methoxy-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) is a complex organic compound featuring a triazene bridge and oxadiazole rings
Vorbereitungsmethoden
The synthesis of 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) typically involves the reaction of 3,4-diaminofurazan with triazene bridges. The process includes several steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form the intermediate compounds.
Purification: The intermediates are purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Wirkmechanismus
The mechanism by which 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) exerts its effects involves its interaction with molecular targets through its triazene and oxadiazole moieties. These interactions can lead to various biochemical and chemical processes, depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as 3,3’-((1E,1′E)-(2,4,6-trinitro-1,3-phenylene)bis(ethene-2,1-diyl))bis(2,4,6-trinitrophenol), 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) exhibits unique properties such as higher thermal stability and specific reactivity patterns. Similar compounds include various triazene-bridged and oxadiazole-containing molecules .
Eigenschaften
Molekularformel |
C13H11Cl2N7O4 |
---|---|
Molekulargewicht |
400.2g/mol |
IUPAC-Name |
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-N-[(4-methoxy-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H11Cl2N7O4/c1-23-12-10(17-25-19-12)16-21-22(11-13(24-2)20-26-18-11)6-7-3-4-8(14)5-9(7)15/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
AVZMLWYVTRIWOG-UHFFFAOYSA-N |
SMILES |
COC1=NON=C1N=NN(CC2=C(C=C(C=C2)Cl)Cl)C3=NON=C3OC |
Kanonische SMILES |
COC1=NON=C1N=NN(CC2=C(C=C(C=C2)Cl)Cl)C3=NON=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.